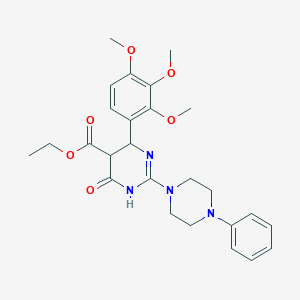![molecular formula C22H24N2O5 B264977 N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B264977.png)
N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide, also known as DMACA, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. DMACA belongs to the class of coumarin derivatives, which are known for their diverse biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties.
作用機序
The mechanism of action of N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide is not fully understood. However, it has been suggested that N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide exerts its anti-tumor activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide's anti-inflammatory properties are thought to be due to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a key role in the production of pro-inflammatory cytokines. N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide's anti-viral activity against HSV-1 and HSV-2 is believed to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects
N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide inhibits the growth of cancer cells such as human breast cancer cells and human colon cancer cells. N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide has also been found to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. In vivo studies have shown that N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide reduces the growth of tumors in mice implanted with human breast cancer cells.
実験室実験の利点と制限
N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide has been shown to exhibit potent anti-tumor, anti-inflammatory, and anti-viral activities, making it a promising candidate for further research. However, N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide's mechanism of action is not fully understood, and more research is needed to elucidate its molecular targets. Additionally, N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide's potential toxicity and side effects need to be thoroughly investigated before it can be considered for clinical use.
将来の方向性
There are several future directions for research on N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide. One area of research could focus on identifying N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide's molecular targets and elucidating its mechanism of action. Another area of research could investigate the potential of N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide as a therapeutic agent for the treatment of cancer, inflammation, and viral infections. Additionally, more studies are needed to determine the safety and toxicity of N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide in vivo and in clinical trials. Finally, the development of new synthetic derivatives of N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide with improved pharmacological properties could lead to the discovery of novel therapeutic agents.
合成法
N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide can be synthesized using a multi-step process that involves the coupling of 4-hydroxycoumarin with 4-methoxyphenylboronic acid followed by the reaction of the resulting intermediate with N,N-dimethylethylenediamine and acetic anhydride. The final product is obtained after purification through column chromatography and recrystallization. The purity of N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide has been shown to have anti-viral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
特性
製品名 |
N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide |
|---|---|
分子式 |
C22H24N2O5 |
分子量 |
396.4 g/mol |
IUPAC名 |
N-[2-(dimethylamino)ethyl]-2-[4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetamide |
InChI |
InChI=1S/C22H24N2O5/c1-24(2)11-10-23-21(25)14-28-17-8-9-18-19(13-22(26)29-20(18)12-17)15-4-6-16(27-3)7-5-15/h4-9,12-13H,10-11,14H2,1-3H3,(H,23,25) |
InChIキー |
WFDCFTKHMNUBKJ-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC |
正規SMILES |
CN(C)CCNC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B264908.png)
![7-(acetyloxy)-4-methyl-2-oxo-3-[2-oxo-2-(1,2,3,4-tetrahydro-1-naphthalenylamino)ethyl]-2H-chromen-8-yl acetate](/img/structure/B264914.png)
![N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B264916.png)
![6-chloro-7-hydroxy-4-methyl-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2H-chromen-2-one](/img/structure/B264917.png)
![5,6-dimethyl-3-[2-(4-morpholinyl)ethyl]-7-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B264919.png)

![4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B264927.png)
![2-(2-chlorophenoxy)-N-(1-methyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)acetamide](/img/structure/B264930.png)
![6-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-4-one](/img/structure/B264953.png)
![9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B264963.png)

![6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B264966.png)
![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one](/img/structure/B264971.png)
![3-[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B264979.png)